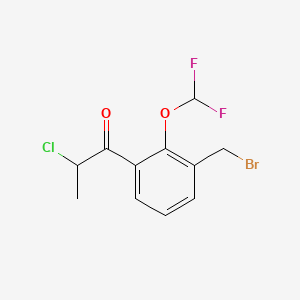
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features prominently in the realm of organic chemistry. This compound is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the reactivity and stability of the compound. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl and trifluoromethylthio groups can significantly impact the reactivity of the compound.
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and trifluoromethylthio groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds that contain trifluoromethyl and trifluoromethylthio groups. Some of these compounds include:
4-(Trifluoromethyl)phenylhydrazine: This compound contains a trifluoromethyl group but lacks the trifluoromethylthio group.
Trifluoromethyl ketones: These compounds contain a trifluoromethyl group attached to a ketone moiety.
Trifluoromethyl-containing compounds: These compounds, which include trifluoromethylalkenes and trifluoromethylated aromatic and alkyl compounds, exhibit unique reactivity due to the presence of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity to the compound.
Propriétés
Formule moléculaire |
C8H6F6N2S |
|---|---|
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-1-2-5(16-15)6(3-4)17-8(12,13)14/h1-3,16H,15H2 |
Clé InChI |
GJUIXIUVSWIDMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)SC(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


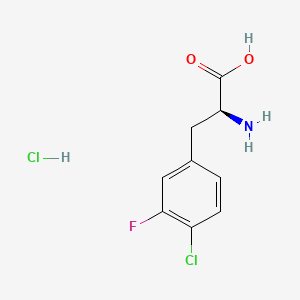

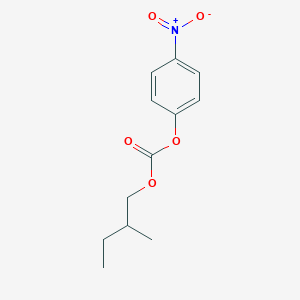

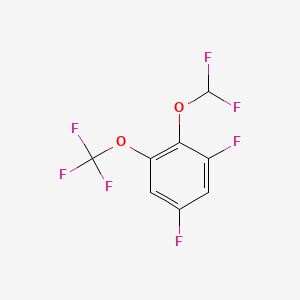

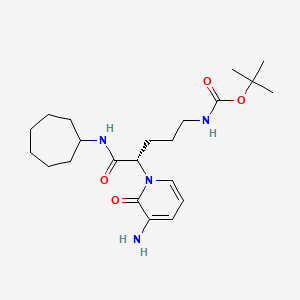




![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
